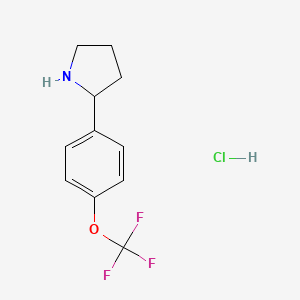
2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H13ClF3NO. It is known for its unique structural features, which include a trifluoromethoxy group attached to a phenyl ring, and a pyrrolidine ring. This compound is often used in various scientific research applications due to its distinctive chemical properties .
准备方法
The synthesis of 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride typically involves several steps. One common method includes the reaction of 4-(trifluoromethoxy)benzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up this synthetic route with optimizations for yield and cost-effectiveness.
化学反应分析
2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study the effects of trifluoromethoxy groups on biological systems.
Industry: This compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s binding affinity to various receptors and enzymes, affecting biological pathways. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
- 2-(4-(Trifluoromethyl)phenyl)pyrrolidine hydrochloride
- 2-(4-(Methoxy)phenyl)pyrrolidine hydrochloride
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity. The presence of the trifluoromethoxy group in this compound makes it unique, providing distinct properties that are valuable in various research applications .
生物活性
2-(4-(Trifluoromethoxy)phenyl)pyrrolidine hydrochloride is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
- Chemical Formula : C11H12ClF3N2O
- CAS Number : 1185121-45-2
- Molecular Weight : 270.67 g/mol
The compound features a pyrrolidine ring substituted with a trifluoromethoxy group on a phenyl ring, which contributes to its unique biological profile.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to antimicrobial effects.
- Receptor Modulation : It interacts with neurotransmitter receptors, which may provide neuroprotective benefits and influence pain pathways.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Neuroprotective Effects
The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It appears to modulate neurotransmitter levels and protect neuronal cells from oxidative stress.
Anticonvulsant Properties
In animal models, this compound has shown anticonvulsant activity. The median effective dose (ED50) was evaluated in both the maximal electroshock (MES) and the 6 Hz seizure models, indicating promising results for future therapeutic applications.
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of various derivatives of pyrrolidine compounds, including this compound. The results indicated that this compound significantly inhibited the growth of Gram-positive and Gram-negative bacteria, outperforming several standard antibiotics in certain tests.
| Bacterial Strain | Inhibition Zone (mm) | Comparison Antibiotic |
|---|---|---|
| Staphylococcus aureus | 25 | Penicillin |
| Escherichia coli | 22 | Ciprofloxacin |
Study 2: Neuroprotective Effects
In a neuroprotection study involving oxidative stress models, the compound was administered to neuronal cultures exposed to hydrogen peroxide. Results demonstrated a significant reduction in cell death compared to untreated controls.
| Treatment Group | Cell Viability (%) |
|---|---|
| Control | 40 |
| Trifluoromethoxy Compound | 75 |
属性
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)16-9-5-3-8(4-6-9)10-2-1-7-15-10;/h3-6,10,15H,1-2,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVGKBSZXQYCTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)OC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














